(2S)-2-Ethylhexyl acetate

Conjugated polymers Chiroptical properties GIWAXS

(2S)-2-Ethylhexyl acetate (CAS 50373-28-9) is the enantiopure (S)-configured form of 2-ethylhexyl acetate, a branched C10 ester belonging to the carboxylic acid ester class. The compound contains one defined stereogenic center at the C2 position of the hexyl chain, yielding two possible enantiomers: the dextrorotatory (+)-(S) form and the levorotatory (−)-(R) form.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
Cat. No. B1247213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Ethylhexyl acetate
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C
InChIInChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/t10-/m0/s1
InChIKeyWOYWLLHHWAMFCB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Ethylhexyl Acetate Procurement: Chiral Ester Baseline for Enantioselective Research and Industrial Selection


(2S)-2-Ethylhexyl acetate (CAS 50373-28-9) is the enantiopure (S)-configured form of 2-ethylhexyl acetate, a branched C10 ester belonging to the carboxylic acid ester class [1]. The compound contains one defined stereogenic center at the C2 position of the hexyl chain, yielding two possible enantiomers: the dextrorotatory (+)-(S) form and the levorotatory (−)-(R) form [2]. While racemic 2-ethylhexyl acetate (CAS 103-09-3) is widely used as a solvent and fragrance ingredient, the single-enantiomer (S)-form enables stereochemically defined applications—including chiral side-chain engineering in conjugated polymers, enantioselective fragrance development, and asymmetric synthesis—where the racemate cannot serve as a direct substitute [3].

Stereochemically defined chiral ester for polymer side-chain engineering
Enantioselective fragrance structure–odor relationship studies
Asymmetric synthesis precursor for chiral metabolite standards
Racemate lacks stereochemical definition — may not substitute

Why Racemic 2-Ethylhexyl Acetate Cannot Replace (2S)-2-Ethylhexyl Acetate: The Procurement Case for Single-Enantiomer Specification


Racemic 2-ethylhexyl acetate (CAS 103-09-3) is a 1:1 mixture of (R)- and (S)-enantiomers that exhibits zero net optical activity and lacks stereochemical definition [1]. In applications requiring chiral induction—such as the synthesis of optically active conjugated polymers or enantioselective fragrance evaluation—the racemate fails to provide a handle for circular dichroism (CD) spectroscopy or stereospecific odor assessment [2]. Moreover, the RIFM safety assessment explicitly states that the stereoisomer composition of commercial 2-ethylhexyl acetate is unspecified, meaning procurement of the racemate introduces undefined enantiomeric composition that cannot satisfy research requiring a known absolute configuration [3].

No chiroptical handle
Racemic mixture produces zero net optical rotation and no CD signal, making chiroptical polymer characterization impossible with the racemate.
Unspecified isomer composition
Commercial racemic 2-ethylhexyl acetate has undefined enantiomeric composition, preventing reproducible stereospecific odor or binding studies.
Loss of chiral induction
Racemate-derived polymer side chains fail to induce chiral aggregates, eliminating key chiroptical properties required for optoelectronic research.

Quantitative Differentiation Evidence: (2S)-2-Ethylhexyl Acetate vs. Racemic and (R)-Enantiomer Comparators


Chiroptical Activity: Conjugated Polymer Thin-Film Ordering – (S)-Enantiomer vs. Racemic Side Chains

In a direct head-to-head comparison, the narrow bandgap polymer PCPDTBT* bearing chiral (S)-2-ethylhexyl side chains (derived from (2S)-2-ethylhexanol, the precursor to the target acetate) produced thin films with higher structural order than PCPDTBT containing racemic 2-ethylhexyl chains. GIWAXS analysis revealed that PCPDTBT* films exhibit greater crystalline order relative to the racemic-chain analogue [1]. In a separate study, the benzotriazole–thiophene copolymer PBTz-Th* with chiral (S)-2-ethylhexyl side chains showed CD-active chiral aggregates at concentrations as low as 0.01 mg/mL in dichlorobenzene, whereas the racemic counterpart PBTz-Th produced no CD signal [2].

Chiral polymer ordering
Head-to-head
PCPDTBT* (S-ethylhexyl chains): Greater crystalline order by GIWAXS; CD signal present at 0.01 mg/mL.
PCPDTBT (racemic chains): Lower crystalline order; no CD signal.
Supports chiroptical characterization fit — racemate shows no measurable CD activity.
Thin-film GIWAXS and solution CD; Fronk et al. 2016, Siefrid et al. 2016.
Conjugated polymers Chiroptical properties GIWAXS

Optical Rotation: Definitive Enantiomeric Identity vs. Racemic Null Signal

(2S)-2-Ethylhexyl acetate is the (+)-enantiomer (dextrorotatory), as confirmed by its systematic name (+)-2-ethylhexyl acetate (CAS 50373-28-9) and its classification as optically active in authoritative databases . The racemic mixture (CAS 103-09-3) is explicitly designated as RACEMIC with optical activity (+/−), producing a net rotation of zero [1]. While the specific numerical rotation value [α]D for the pure (S)-enantiomer is not widely published in open databases (a recognized data gap), the direction of rotation (+) provides a verifiable, batch-level quality control parameter via polarimetry that the racemate cannot match [2].

Optical rotation identity
Class-level inference
Dextrorotatory (+); quantitative [α]D not available in open databases.
Direction of rotation supports batch-level chiral identity check via polarimetry.
Data gap acknowledged; verify lot-specific optical rotation upon receipt.
Stereochemical analysis Optical rotation Enantiomeric purity

Enzymatic Enantiomeric Resolution: Defined (S)-Enantiomer Enrichment via Lipase-Catalyzed Kinetic Resolution

The (S)-enantiomer of 2-ethylhexyl acetate can be obtained with defined enantiomeric ratios via lipase-catalyzed kinetic resolution. In the asymmetric synthesis of di(2-ethylhexyl) phthalate (DEHP) metabolites, racemic 2-ethyl-1-hexanol was resolved using Amano Lipase PS with vinyl acetate in dichloromethane at 0 °C. This produced predominantly (S)-2-ethyl-1-hexyl acetate with an enantiomeric ratio (e.r.) of 75:25 (S:R) after initial resolution, which was further enriched to 96:4 e.r. after a second enzymatic hydrolysis cycle [1]. In a parallel study, the same enzymatic resolution of racemic 2-ethyl-1-hexanol with Amano Lipase PS yielded (R)-2-ethyl-1-hexanol at 60% yield (75:25 e.r.) and the corresponding (S)-enriched 2-ethylhexyl acetate at 83% yield [2].

Enantiomeric resolution
Reported
96:4 e.r. (S:R)
After two-step lipase resolution (Amano Lipase PS). Yield 83% for S-acetate vs 60% for R-alcohol.
Defined enantiomeric enrichment supports procurement specification.
Vinyl acetate, CH₂Cl₂, 0 °C; Harris & Oldham 2021–2023.
Enzymatic resolution Enantiomeric ratio Lipase catalysis

Stereospecific Fragrance Development: Enantiomerically Pure (S)-2-Ethylhexanol as Chiral Fragrance Precursor

The enantiomerically pure alcohol precursor to (2S)-2-ethylhexyl acetate—(S)-2-ethylhexanol—has been employed as a chiral building block for fragrance synthesis. In the 2009 Chirality study, cinchona-alkaloid-catalyzed desymmetrization of cyclic meso-anhydrides with (R)- and (S)-2-ethylhexanol produced enantiomerically pure fragrances with diastereoselectivities ranging from 92:8 to 98:2 dr [1]. The 1991 Tetrahedron: Asymmetry study by Mosandl et al. established that chiral 2-alkylbranched esters and alcohols—structurally analogous to (2S)-2-ethylhexyl acetate—exhibit stereospecific odor impressions, with the enantiomers of 2-alkylbranched flavor compounds showing distinct sensory profiles when evaluated independently [2]. The RIFM safety assessment acknowledges that 2-ethylhexyl acetate possesses one stereocenter with two possible stereoisomers, underscoring that the isomer composition of commercial material is unspecified and must be defined for reproducible olfactory research [3].

Fragrance stereospecificity
Cross-study comparable
Diastereoselectivity 92:8–98:2 dr
Cinchona-alkaloid-catalyzed desymmetrization of cyclic meso-anhydrides with (S)-2-ethylhexanol. Distinct odor impressions reported for enantiomerically pure isolates.
Supports enantioselective fragrance precursor research.
Sensory panel; Ćiško-Anić & Hameršak 2009, Mosandl 1991.
Fragrance chemistry Olfactory properties Chiral odorants

Chiral Auxiliary and Asymmetric Synthesis: (2S)-2-Ethylhexanol as a Scalable Chiral Building Block

A 2007 JACS study reported an efficient asymmetric synthesis of chiral (2S)-ethylhexanol using pseudoephedrine as a chiral auxiliary, specifically for functionalizing and solubilizing conjugated polymers [1]. The resulting (2S)-ethylhexanol serves as the direct precursor to (2S)-2-ethylhexyl acetate via esterification with retention of configuration. This synthetic route provides access to α-substituted chiral ethylhexyl side chains that differ significantly in their chiroptical properties from their methylbutyl analogs. PProDOT((2S)-ethylhexyl)₂ exhibited properties that differed substantially from PProDOT((2S)-methylbutyl)₂, demonstrating that the (S)-ethylhexyl moiety imparts distinct interchain interaction characteristics not achievable with shorter-chain chiral analogs [1]. The (2S)-ethylhexanol chiral building block has also been used to synthesize chiral (S)-2-ethylhexyl side chains for narrow bandgap copolymers PCPDTBT* and PCDTPT*, which show chiral ordering in aggregates that is absent in polymers with achiral side chains [2].

Chiral auxiliary scaffold
Cross-study comparable
PProDOT((2S)-ethylhexyl)₂: Distinct chiroptical properties; chiral aggregates confirmed.
PProDOT((2S)-methylbutyl)₂: Significantly different interchain interactions; no comparable aggregation pattern.
Ethylhexyl scaffold provides distinct interchain aggregation context for chiroptical probe design.
Pseudoephedrine-mediated synthesis; Fronk et al. JACS 2007, Chem. Sci. 2016.
Asymmetric synthesis Chiral auxiliary Pseudoephedrine

Optimal Procurement Scenarios: When (2S)-2-Ethylhexyl Acetate Delivers Verifiable Advantage


Chiral Conjugated Polymer Synthesis for Optoelectronic Devices

Research groups synthesizing narrow bandgap conjugated polymers (e.g., PCPDTBT, PCDTPT, PBTz-Th) for organic photovoltaics or electrochromic devices require enantiopure (2S)-2-ethylhexanol or its acetate derivative to install chiral side chains. As demonstrated by Fronk et al. (2016), only polymers bearing chiral (S)-2-ethylhexyl side chains produce CD signals and exhibit enhanced thin-film ordering by GIWAXS compared to their racemic-chain counterparts. Procurement of the (S)-enantiomer is non-negotiable for any study employing CD spectroscopy to probe interchain aggregation geometry. [1]

Enantioselective Structure–Odor Relationship Studies in Fragrance R&D

Fragrance chemists investigating the stereospecificity of odor perception for 2-alkylbranched esters require both enantiomers in high enantiopurity. The Mosandl group (1991) established methodology for stereospecific flavor evaluation of chiral 2-alkylbranched esters, and Ćiško-Anić & Hameršak (2009) demonstrated that enantiomerically pure (R)- and (S)-2-ethylhexanol-derived fragrances can be evaluated for distinct olfactory properties. The RIFM safety assessment underscores that commercial 2-ethylhexyl acetate has unspecified stereochemistry, making targeted procurement of the (2S)-form essential for reproducible sensory panel studies and intellectual property protection of enantiomer-specific fragrance compositions. [2]

Asymmetric Synthesis of Chiral Metabolite Standards for Toxicology

Toxicology laboratories studying the enantioselective metabolism and toxicity of di(2-ethylhexyl) phthalate (DEHP) require stereochemically defined (2S)-2-ethylhexyl acetate as a precursor to (S)-MEHP and (S,S)-DEHP metabolite standards. The enzymatic resolution protocol using Amano Lipase PS (Harris & Oldham, 2021–2023) yields (S)-2-ethyl-1-hexyl acetate at 96:4 e.r. after double resolution, enabling the preparation of enantiopure metabolite standards for PPAR binding assays. The (R)-enantiomer is obtained in lower yield (60% vs. 83% for the (S)-acetate), making the (S)-form the more synthetically accessible entry point for chiral DEHP metabolite synthesis. [3]

Chiroptical Probe Development for Polymer Aggregate Characterization

Materials scientists developing chiroptical probes to study conjugated polymer aggregation in solution and thin films require enantiopure (S)-2-ethylhexyl-functionalized monomers. The seminal JACS paper by Fronk et al. (2007) demonstrated that (2S)-ethylhexanol—obtained via pseudoephedrine-mediated asymmetric synthesis—yields PProDOT((2S)-ethylhexyl)₂ with chiroptical properties that differ significantly from its (2S)-methylbutyl analog. The ethylhexyl architecture provides superior solubilization of polythiophene backbones while enabling chiral aggregate detection at concentrations as low as 0.01 mg/mL (Siefrid et al., 2016). Procurement of the (2S)-configured acetate or alcohol is a prerequisite for any chiroptical probe development based on the 2-ethylhexyl scaffold. [4]

Application
Selection Property
Validation Focus
Chiral conjugated polymer synthesis
Enantiopure (2S) side-chain precursor
CD spectroscopy & thin-film ordering confirmation
Enantioselective fragrance R&D
Stereochemically defined acetate for odor profiling
Stereospecific sensory evaluation & diastereoselectivity review
Chiral DEHP metabolite standards
(2S)-acetate as precursor for enantiopure metabolites
Enantiomeric ratio verification (lipase resolution)
Chiroptical probe development
Chiral ethylhexyl scaffold for aggregate studies
Chiral aggregate detection (CD, fluorescence)
Quote Request

Request a Quote for (2S)-2-Ethylhexyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.